

# Emlenoflast (Inzomelid): A Technical Whitepaper on In Vitro and In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## **Executive Summary**

**Emlenoflast**, also known as Inzomelid (IZD-174) and MCC-7840, is a potent, orally bioavailable, and central nervous system (CNS) penetrant small molecule inhibitor of the NOD-like receptor family pyrin domain containing 3 (NLRP3) inflammasome. Developed by Inflazome, a company spun out of the University of Queensland and Trinity College Dublin and later acquired by Roche, **Emlenoflast** has been investigated for its therapeutic potential in inflammatory diseases. As a direct inhibitor of the NLRP3 inflammasome, it blocks the release of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18).

This technical guide provides a comprehensive overview of the publicly available in vitro and in vivo data for **Emlenoflast**. While detailed proprietary data from its clinical development remains largely unpublished, this document synthesizes information from patent literature, scientific publications, and clinical trial registries to offer a detailed understanding of its preclinical profile.

## **Core Compound Profile**



| Property                | Details                                    |  |
|-------------------------|--------------------------------------------|--|
| Compound Name           | Emlenoflast                                |  |
| Synonyms                | Inzomelid, IZD-174, MCC-7840               |  |
| Chemical Class          | Sulfonylurea                               |  |
| Mechanism of Action     | Direct inhibitor of the NLRP3 inflammasome |  |
| Therapeutic Target      | NLRP3                                      |  |
| Key Biological Effect   | Inhibition of IL-1β and IL-18 release      |  |
| Route of Administration | Oral                                       |  |
| Key Feature             | CNS penetrant                              |  |

## In Vitro Studies: Potency and Cellular Activity

**Emlenoflast** has demonstrated potent inhibition of the NLRP3 inflammasome in various cell-based assays. The following table summarizes the key quantitative data on its in vitro activity.

| Cell Type                                              | Stimulation | Measured<br>Endpoint | IC50   | Reference |
|--------------------------------------------------------|-------------|----------------------|--------|-----------|
| Human<br>Monocyte-<br>Derived<br>Macrophages<br>(HMDM) | LPS/ATP     | IL-1β release        | 13 nM  |           |
| Murine Microglia                                       | LPS/ATP     | IL-1β release        | 4.7 nM |           |

These findings highlight **Emlenoflast**'s potent, nanomolar activity in inhibiting a key downstream effector of NLRP3 activation in both human and murine immune cells, including the primary immune cells of the central nervous system (microglia).



# Experimental Protocol: General In Vitro NLRP3 Inhibition Assay

While specific protocols for the above-cited data are not publicly detailed, a general methodology for assessing NLRP3 inhibition in vitro is as follows:

- Cell Culture and Priming:
  - Immune cells, such as human monocyte-derived macrophages (HMDMs), human peripheral blood mononuclear cells (PBMCs), or the human monocytic cell line THP-1, are cultured under standard conditions.
  - For priming (Signal 1, upregulation of NLRP3 and pro-IL-1β), cells are treated with lipopolysaccharide (LPS) for a defined period (typically 2-4 hours).
- Compound Incubation:
  - Following priming, cells are incubated with varying concentrations of Emlenoflast for a specified duration (e.g., 30-60 minutes).
- NLRP3 Activation:
  - The NLRP3 inflammasome is then activated (Signal 2) using a stimulus such as adenosine triphosphate (ATP) or nigericin for a short period (e.g., 30-60 minutes).
- Endpoint Measurement:
  - Cell culture supernatants are collected.
  - $\circ$  The concentration of secreted IL-1 $\beta$  is quantified using an enzyme-linked immunosorbent assay (ELISA).
  - IC50 values are calculated from the dose-response curve of IL-1β inhibition.

### **Visualization of Experimental Workflow**



#### In Vitro NLRP3 Inhibition Assay Workflow



Click to download full resolution via product page

General workflow for in vitro NLRP3 inhibition assays.

# In Vivo Studies: Pharmacokinetics and Efficacy



Publicly available in vivo data for **Emlenoflast** is limited, with most detailed results remaining proprietary. However, key characteristics have been described.

#### **Pharmacokinetics and CNS Penetration**

**Emlenoflast** is characterized as an orally bioavailable and CNS-penetrant molecule. A study utilizing a rat in situ brain perfusion model provided a quantitative measure of its brain penetration, classifying it as a "low permeating compound" under the specific experimental conditions.

| Species | Assay                      | Parameter                                             | Result         | Reference |
|---------|----------------------------|-------------------------------------------------------|----------------|-----------|
| Rat     | In situ brain<br>perfusion | Brain hemisphere concentration (after 5 µM perfusion) | 0.25 ± 0.05 μM | [1]       |

It is important to note that while this specific assay suggests low permeability, other preclinical evidence was sufficient for the compound to be advanced to clinical trials with a focus on neurological indications, suggesting that therapeutically relevant concentrations are achieved in the CNS after oral administration. Detailed pharmacokinetic parameters such as oral bioavailability (%), Cmax, Tmax, and half-life in preclinical models have not been publicly disclosed.

### **Preclinical Efficacy**

**Emlenoflast** has been evaluated in animal models of neurodegenerative diseases, particularly Parkinson's disease. While specific quantitative efficacy data is not available, reports indicate that oral administration of Inzomelid (**Emlenoflast**) was effective in mitigating inflammasome activation, motor deficits, and nigrostriatal dopaminergic degeneration in these models.

#### **Clinical Studies**

A Phase 1 clinical trial (NCT04015076) was completed to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of **Emlenoflast** in healthy volunteers and in patients with Cryopyrin-Associated Periodic Syndromes (CAPS), a group of inflammatory



diseases driven by NLRP3 mutations. Public announcements indicated that the drug demonstrated a good safety and tolerability profile with dose-proportional exposure. However, full results from this study have not been published. Subsequently, Roche, after acquiring Inflazome, halted the clinical development of **Emlenoflast** for neurodegenerative diseases in favor of another NLRP3 inhibitor, selnoflast.

## **Mechanism of Action and Signaling Pathway**

**Emlenoflast** is a direct inhibitor of the NLRP3 inflammasome. The NLRP3 inflammasome is a multi-protein complex that, upon activation by a wide range of pathogenic and sterile danger signals, triggers the activation of caspase-1, leading to the maturation and secretion of IL-1β and IL-18, and can induce a form of inflammatory cell death called pyroptosis. As a sulfonylurea-based compound, **Emlenoflast** is an analog of the well-characterized NLRP3 inhibitor MCC950. While the precise binding site of **Emlenoflast** on the NLRP3 protein has not been publicly disclosed, it is understood to directly interact with the NLRP3 protein to prevent its activation.

Visualization of the NLRP3 Signaling Pathway and Inhibition by Emlenoflast





NLRP3 Inflammasome Activation Pathway

Click to download full resolution via product page

**Emlenoflast** directly inhibits the activation of the NLRP3 protein.



#### Conclusion

**Emlenoflast** is a potent, CNS-penetrant, and orally bioavailable direct inhibitor of the NLRP3 inflammasome. In vitro studies have confirmed its high potency in the low nanomolar range in relevant immune cell types. While in vivo studies have suggested efficacy in models of neuroinflammation, detailed quantitative pharmacokinetic and efficacy data are not publicly available. The compound advanced to Phase 1 clinical trials and was found to be safe and well-tolerated, but its clinical development was not pursued further by Roche. The information presented in this whitepaper, synthesized from available scientific and patent literature, underscores the potential of **Emlenoflast** as a modulator of NLRP3-mediated inflammation and provides a foundation for further research in this area.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Profile of NT-0527, a brain penetrant NLRP3 Inflammasome inhibitor suitable as an in vivo tool compound for neuroinflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Emlenoflast (Inzomelid): A Technical Whitepaper on In Vitro and In Vivo Studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3324884#in-vitro-and-in-vivo-studies-of-emlenoflast]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com